N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications.
Scientific Research Applications
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurological disorders, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have neuroprotective effects and improve cognitive function.
Mechanism of Action
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide exerts its therapeutic effects through various mechanisms of action. In cancer research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide inhibits the activity of enzymes involved in cell proliferation and angiogenesis, leading to the induction of apoptosis and inhibition of tumor growth. In diabetes research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide improves insulin sensitivity by enhancing glucose uptake and reducing inflammation. In neurological disorders, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide inhibits the activity of enzymes involved in DNA synthesis and cell division, leading to cell cycle arrest and apoptosis. In diabetes research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide improves glucose uptake and utilization by enhancing insulin signaling pathways. In neurological disorders, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide protects neurons from oxidative stress and inflammation, leading to improved cognitive function.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, its limitations include poor solubility in water and limited bioavailability.
Future Directions
For N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide research include the development of more effective synthesis methods, the identification of novel therapeutic applications, and the optimization of N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide's pharmacokinetic properties. Additionally, the use of N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its limitations.
Synthesis Methods
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 2-fluoroaniline with 2-chloropyrimidine followed by the reaction with piperazine-1-carbothioamide. Another method involves the reaction of 2-chloropyrimidine with N-(2-fluorophenyl)piperazine in the presence of thiourea.
properties
IUPAC Name |
N-(2-fluorophenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5S/c16-12-4-1-2-5-13(12)19-15(22)21-10-8-20(9-11-21)14-17-6-3-7-18-14/h1-7H,8-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGLXPLNOZCLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.